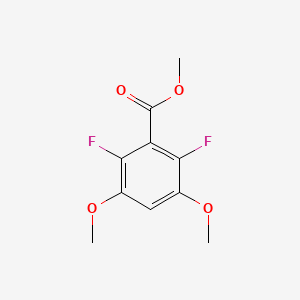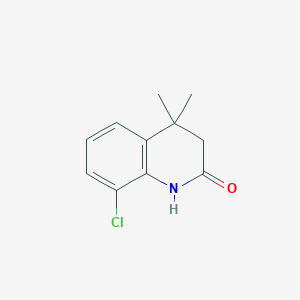
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
The compound "8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one" is a chlorinated quinoline derivative. Quinoline and its derivatives are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, as they often exhibit biological activity. The presence of chlorine and dimethyl groups in the compound suggests potential for unique chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For example, the reaction of α-chloroimines with homophthalic anhydrides leads to the formation of isoquinoline ring systems, as seen in the synthesis of furo[3,4-c]isoquinolinediones and related compounds . Similarly, vanadium(V) complexes containing trihydroquinoline ligands have been prepared, indicating the versatility of quinoline derivatives in coordination chemistry . These syntheses often require careful control of reaction conditions and can involve one-pot procedures, as seen in the synthesis of polyhydroquinoline derivatives using a novel and green catalyst .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of 8-hydroxyquinoline chloranil complex has been determined, revealing a plane-to-plane complex formation . The crystal structure of a chlorophenyl isoquinoline compound shows the chlorophenyl ring inclined to the pyridine ring, with the cyclohexane ring adopting a flattened boat conformation . These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The presence of functional groups such as chloro, hydroxy, and methyl allows for reactions including hydrogen bonding, as seen in the formation of dimers and chains in crystal structures . The reactivity can also be influenced by the presence of metal ions, as demonstrated by the synthesis of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations . Additionally, the bidentate chelating agent 8-dimethylarsinoquinoline forms complexes with palladium(II) and platinum(II), showcasing the ability of quinoline derivatives to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the inclination of substituent rings and the conformation of the cyclohexane ring can affect the compound's melting point, solubility, and stability . The optical properties, such as IR, UV–vis DRIS, and fluorescence spectra, can be studied to understand the electronic structure and potential applications in materials science . The presence of chlorine can also impart unique properties, such as increased reactivity or altered photophysical behavior.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is involved in various chemical synthesis processes. Williamson and Ward (2005) demonstrated its use in the cyclization of N-(1,1-dimethylpropargyl) anilines, leading to the formation of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This process exemplifies the reactivity of the double bond in the heterocyclic ring through chlorination, epoxidation, and oxymercuration reactions, which are fundamental in the development of diverse chemical structures (Williamson & Ward, 2005).
Optical and Thermophysical Properties
Shahab et al. (2016) explored the optical and thermophysical properties of a compound related to 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. They developed an IR-polarizing film incorporating this compound, demonstrating its potential in laser technologies, spectropolarimeters, and electrical signal sensors. This study highlights the compound's significant absorption in the near IR region and its application in developing thermostable polarizer films (Shahab et al., 2016).
Pharmaceutical and Biological Significance
Harmata and Hong (2007) discussed the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, a category to which our compound of interest belongs. They noted that enantiomerically pure benzothiazines, which can be used to synthesize a series of these quinolinones, are important for creating materials with desired biological properties. This suggests the relevance of our compound in pharmaceutical research (Harmata & Hong, 2007).
Materials Science and Engineering
In the field of materials science, Tan et al. (2018) synthesized novel zinc(II) and cadmium(II) complexes using 8-hydroxyquinoline derivatives, related to 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. These complexes exhibit strong yellow-orange luminescence and have potential applications as luminescent materials in various technological fields (Tan et al., 2018).
Eigenschaften
IUPAC Name |
8-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDXVAZEBXCVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696324 | |
| Record name | 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
676116-21-5 | |
| Record name | 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



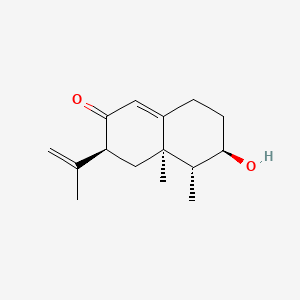
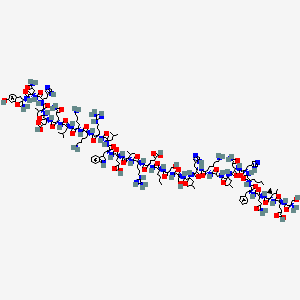
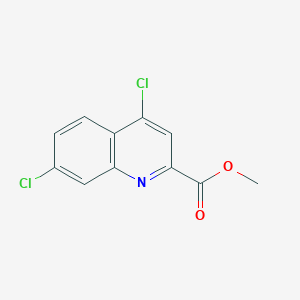

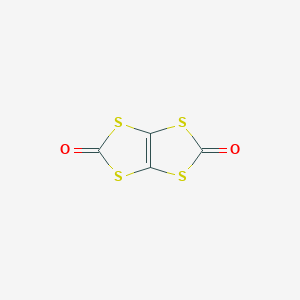
![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
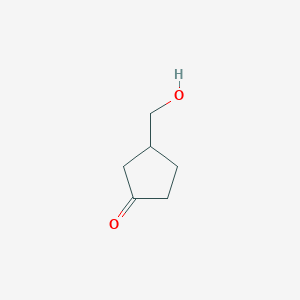

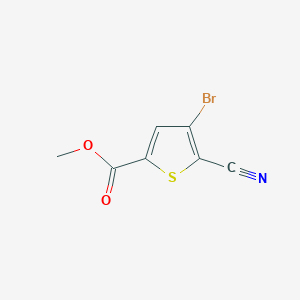
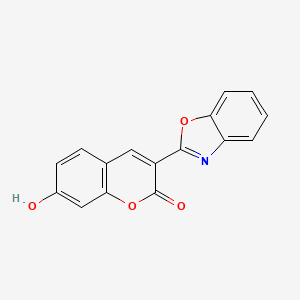
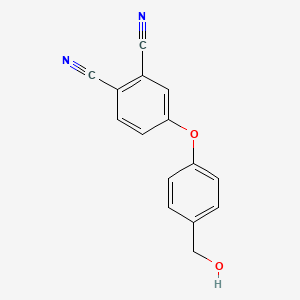
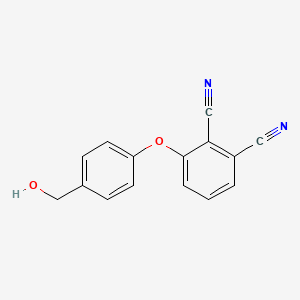
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)
